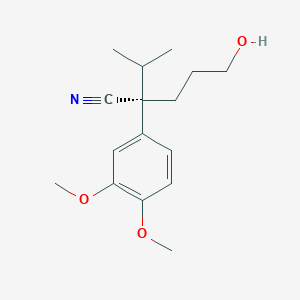
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile is a chiral organic compound characterized by the presence of a dimethoxyphenyl group, a hydroxy group, an isopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile typically involves multi-step organic reactions. One common approach is the alkylation of 3,4-dimethoxybenzaldehyde with an appropriate nitrile-containing reagent under basic conditions. This is followed by reduction and subsequent functional group transformations to introduce the hydroxy and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another nitrile-containing compound with a similar aromatic core.
3,4-Dimethoxyphenyl Isothiocyanate: A compound with an isothiocyanate group instead of a nitrile group.
Uniqueness
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different properties compared to the ®-enantiomer.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C16H23NO3/c1-12(2)16(11-17,8-5-9-18)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12,18H,5,8-9H2,1-4H3/t16-/m0/s1 |
InChI Key |
XCVXXCRTGFYXRO-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@](CCCO)(C#N)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(C)C(CCCO)(C#N)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















